molecular formula C5H11O5P B1597173 3-(Dimethoxyphosphoryl)propanoic acid CAS No. 30337-09-8

3-(Dimethoxyphosphoryl)propanoic acid

Cat. No. B1597173
CAS RN: 30337-09-8
M. Wt: 182.11 g/mol
InChI Key: UCJRQUJJIIBKCI-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphoryl)propanoic acid is a chemical compound with the empirical formula C5H11O5P . It is also known as 3-Dimethoxyphosphoryl-propionic acid methyl ester, Propanoic acid, 3-(dimethoxyphosphinyl)-,methyl ester, Trimethyl (2-carboxyethyl)phosphonate, and Trimethyl 3-phosphonopropionate .


Molecular Structure Analysis

The molecular structure of 3-(Dimethoxyphosphoryl)propanoic acid is represented by the empirical formula C5H11O5P . The molecular weight of this compound is 182.11 g/mol.

Scientific Research Applications

Synthesis and Derivative Formation

3-(Dimethoxyphosphoryl)propanoic acid is involved in complex organic syntheses, such as the highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process, tuned by the acidity of reaction conditions, leads to ortho-functionalized derivatives, which can further transform into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. Such transformations showcase the acid's role in creating structurally diverse organic compounds, potentially useful in various chemical industries and research applications (Gui-Xin Cai et al., 2007).

Catalysis and Chemical Transformations

In catalysis, 3-(Dimethoxyphosphoryl)propanoic acid derivatives are used in the synthesis of complex organic molecules. For example, polyphosphoric acid catalyzes the cycliacylation of 3-(methoxyphenyl)propionic acids, leading to [3.3]metacyclophane-1,10-diones and 1-indanones derivatives. This demonstrates the acid's utility in facilitating ring-closure reactions and forming cyclic organic structures, which are significant in the development of pharmaceuticals and materials science (Juan Zhang et al., 1993).

Material Science Applications

The compound's derivatives are also explored in material science, particularly in the development of waterborne polyurethane dispersions (PUDs). Phosphorylated polyols derived from cottonseed oil, related to 3-(Dimethoxyphosphoryl)propanoic acid, have been used to synthesize novel, environmentally friendly PUDs. These dispersions exhibit excellent storage stabilities and are suitable for a wide range of applications, from coatings to adhesives, highlighting the acid's potential in sustainable material development (Sashivinay Kumar Gaddam et al., 2017).

Biotechnological Production

3-(Dimethoxyphosphoryl)propanoic acid and its derivatives are considered in biotechnological applications, such as the production of 3-Hydroxypropionaldehyde (3-HPA) from renewable resources. 3-HPA is utilized in food preservation, polymer production, and as a precursor for chemicals like acrylic acid. The biotechnological production of 3-HPA highlights the role of 3-(Dimethoxyphosphoryl)propanoic acid derivatives in sustainable chemical processes and the potential for their use in green chemistry (S. Vollenweider & C. Lacroix, 2004).

properties

IUPAC Name

3-dimethoxyphosphorylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJRQUJJIIBKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378697
Record name 3-(Dimethoxyphosphoryl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxyphosphoryl)propanoic acid

CAS RN

30337-09-8
Record name 3-(Dimethoxyphosphoryl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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